3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid
Description
3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a chromene-derived carboxylic acid featuring a benzodioxol substituent, an ethyl group, and hydroxyl and ketone functionalities. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The presence of the 1,3-benzodioxol group (a methylenedioxy bridge) enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation . The ethyl substituent at position 6 and hydroxyl group at position 7 contribute to its lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The carboxylic acid moiety at position 2 enables salt formation, improving solubility in aqueous environments.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-2-9-5-11-14(7-12(9)20)26-18(19(22)23)16(17(11)21)10-3-4-13-15(6-10)25-8-24-13/h3-7,20H,2,8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSCGMRPOIBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422394 | |
| Record name | AG-E-12514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162665-04-5 | |
| Record name | AG-E-12514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using acyl chlorides in the presence of a Lewis acid catalyst.
Construction of the Chromene Core: The chromene core is often constructed via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, continuous acylation processes can be employed to produce the benzodioxole intermediate on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the production of fragrances and insecticide synergists.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Chromene derivatives with benzodioxol or related substituents are structurally diverse. Below is a comparative analysis of key analogues:
Key Findings:
Substituent Effects :
- The ethyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) in analogues like coumarin-3-carboxylic acid. This may improve membrane permeability but reduce aqueous solubility.
- The 1,3-benzodioxol group distinguishes the target from simpler coumarins, offering resistance to metabolic degradation compared to unmasked catechol-like structures .
The benzofuran-oxane derivative () exhibits antioxidant activity due to multiple hydroxyl groups, whereas the target’s single hydroxyl group at position 7 may limit this property but enhance specificity .
Synthetic and Analytical Data :
- The pyrrolidine analogue () achieved a 62% crude yield and 99% LC purity, suggesting robust synthetic routes for benzodioxol-containing compounds. The target compound’s synthesis likely faces challenges due to steric hindrance from the ethyl group and regioselective hydroxylation .
Biological Activity
3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of chromene derivatives, which have been reported to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chromene backbone with functional groups that contribute to its biological activity.
Antioxidant Activity
Research has demonstrated that chromene derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies indicate that this compound exhibits a strong capacity to reduce oxidative damage in various cell types.
Anti-inflammatory Effects
In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases.
Anticancer Properties
Several studies have indicated that chromene derivatives can induce apoptosis in cancer cells. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Preliminary data suggest that this compound can inhibit tumor growth in vitro and in vivo.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various chromene derivatives, including our compound of interest. The results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.
| Treatment | Lipid Peroxidation (μmol MDA/mg protein) |
|---|---|
| Control | 2.5 |
| Compound | 0.8 |
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.
| Group | Paw Edema (mm) |
|---|---|
| Control | 8.0 |
| Compound | 3.5 |
Study 3: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
